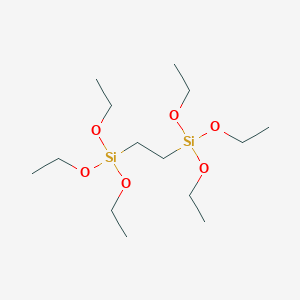

1,2-Bis(triethoxysilyl)ethane

Descripción

Propiedades

IUPAC Name |

triethoxy(2-triethoxysilylethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H34O6Si2/c1-7-15-21(16-8-2,17-9-3)13-14-22(18-10-4,19-11-5)20-12-6/h7-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRJPHXTEXTLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H34O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

232586-88-8 | |

| Record name | Bis(triethoxysilyl)ethane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=232586-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7051763 | |

| Record name | 1,2-Bis(triethoxysilyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3,8-Dioxa-4,7-disiladecane, 4,4,7,7-tetraethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16068-37-4 | |

| Record name | Bis(triethoxysilyl)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16068-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(triethoxysilyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016068374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,8-Dioxa-4,7-disiladecane, 4,4,7,7-tetraethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Bis(triethoxysilyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,7,7-tetraethoxy-3,8-dioxa-4,7-disiladecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(TRIETHOXYSILYL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F57B935G98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Hydrolytic Polycondensation in Hybrid Copolymer Synthesis

BTSE is frequently employed in hydrolytic polycondensation reactions to create structurally stable copolymers. In one study, 3-mercaptopropyl(trimethoxy)silane (MTMS) and BTSE were copolymerized under nitrogen flow using hydrochloric acid as a catalyst . The process involved heating the mixture at 80°C for four days, yielding a free-standing film. Subsequent sulfonation with 30% hydrogen peroxide enhanced the material’s thermal stability, with sulfonyl group content reaching 1.20 mmol g⁻¹ at 150°C . This method highlights BTSE’s utility in forming hydrolytically stable networks due to its ethoxysilyl groups, which facilitate crosslinking.

The molar ratio of BTSE to other silanes significantly impacts material properties. For instance, a 1:2 MTMS/BTSE ratio optimized mechanical integrity and sulfonation efficiency . Such ratios are critical in tailoring pore structures and functional group densities in hybrid silica matrices.

Core-Shell Microparticle Fabrication via Templated Growth

BTSE serves as a key precursor in synthesizing silica core-shell microparticles. A patent describes combining BTSE with tetramethyl orthosilicate (TMOS) in molar ratios ranging from 90:10 to 40:60 (alkoxy silica precursor to BTSE) . The process involves:

-

Emulsion Preparation : Decane or cyclooctane forms the oil phase, while ammonium iodide stabilizes the oil-in-water emulsion.

-

Shell Growth : Ammonia catalyzes the polycondensation of BTSE and TMOS at 25–55°C over 1–24 hours, repeated cyclically to achieve uniform shell thickness .

-

Post-Treatment : Hydrothermal processing at 60–150°C for 72 hours enhances porosity, followed by calcination at 500–600°C to remove surfactants .

This method produces microparticles with tunable pore sizes (60–300 Å), ideal for chromatography and catalysis. BTSE’s ethoxysilyl groups contribute organic bridging units, improving mechanical resilience compared to purely inorganic silica .

Co-Condensation in Periodic Mesoporous Organosilicas (PMOs)

BTSE is integral to PMO synthesis, where it enables organic-inorganic hybridization. A study co-condensed BTSE (90%) with N-[3-(trimethoxysilyl)propyl]ethylenediamine (10%) in ethanol/water under basic conditions . The reaction proceeded at room temperature for 24 hours, followed by vacuum drying. The resulting PMO exhibited a hexagonal pore structure (4.8 nm pore diameter) and high surface area (720 m²/g) . BTSE’s bis-silyl groups provided structural rigidity, while the amine-modified silane introduced functionality for metal coordination (e.g., lanthanides) .

Sol-Gel Processing and Crosslinking Dynamics

BTSE’s ethoxy groups undergo hydrolysis in sol-gel systems, forming silanol intermediates that condense into Si-O-Si networks. In acidic conditions (e.g., HCl catalysis), hydrolysis proceeds rapidly, favoring linear or lightly crosslinked structures . Under basic conditions (e.g., NH₃), condensation dominates, yielding denser networks . This pH-dependent behavior allows precise control over material morphology.

Thermogravimetric analysis of BTSE-derived materials shows weight loss peaks at 150°C (residual solvent) and 400°C (organic decomposition), confirming thermal stability up to 300°C .

Functionalization and Post-Synthetic Modifications

BTSE-based materials are often functionalized post-synthesis. Sulfonation with H₂O₂ introduces -SO₃H groups, enhancing ion-exchange capacity . Alternatively, coordination sites are created by incorporating amine or carboxylate ligands during co-condensation . For example, lanthanide complexes (Nd³⁺, Yb³⁺) were embedded into BTSE PMOs, yielding near-infrared luminescent materials .

Análisis De Reacciones Químicas

Hydrolysis and Silanol Formation

BTSE undergoes hydrolysis in the presence of water or moisture, where its six ethoxy groups () are replaced by hydroxyl groups ():

Key characteristics :

-

The reaction is pH-dependent, with acidic or basic conditions accelerating hydrolysis[^3][^7][^9].

-

Complete hydrolysis generates six silanol groups per molecule, enabling extensive crosslinking[^2][^7].

-

Ethanol is a byproduct, requiring proper ventilation during industrial processes[^3][^4].

Table 1: Hydrolysis Kinetics Under Different Conditions

| Condition | Temperature (°C) | Time for Complete Hydrolysis | Reference |

|---|---|---|---|

| pH 4 (Acidic) | 25 | 4–6 hours | |

| pH 10 (Basic) | 25 | 1–2 hours | |

| Neutral (Ambient) | 25 | 24+ hours |

Condensation and Siloxane Network Formation

Hydrolyzed BTSE undergoes condensation to form siloxane () bonds:

Research findings :

-

Forms dense, three-dimensional networks due to its six reactive sites, enhancing mechanical stability in coatings[^2][^7].

-

Used in sol-gel processes to create mesoporous silica structures with pore sizes of 2–10 nm[^7][^9][^11].

-

Exhibits superior corrosion resistance on metals (e.g., aluminum) by forming a hydrophobic siloxane layer[^2][^8].

Table 2: Comparison of Siloxane Bond Density

| Compound | Bonds per Molecule | Application |

|---|---|---|

| BTSE | 6 | Corrosion-resistant coatings[^2][^7] |

| Triethoxyvinylsilane | 3 | Polymer composites[^2] |

| Tetraethylorthosilicate | 4 | Silica precursors[^2] |

Copolymerization with Other Silanes

BTSE reacts with alkoxysilanes like 3-mercaptopropyl(trimethoxy)silane (MTMS) to form hybrid copolymers:

Example reaction :

Key outcomes :

-

Produces free-standing films with sulfonyl groups after oxidation, achieving sulfonyl content up to 1.20 mmol/g[^10].

-

Enhances thermal stability (stable up to 150°C) and hydrolytic resistance[^10].

Substrate Bonding Mechanisms

BTSE forms covalent bonds with hydroxyl-rich surfaces (e.g., metals, glass):

Applications :

-

Aluminum substrates : Reduces corrosion current density by 90% compared to untreated surfaces[^2][^7].

-

Silica nanoparticles : Improves dispersion in polymer matrices via surface functionalization[^7][^11].

Sol-Gel Processing for Advanced Materials

BTSE is integral in synthesizing hybrid membranes and mesoporous materials:

-

Gas separation membranes : BTSE-derived membranes exhibit chlorine resistance and thermal stability at 100°C[^9][^11].

-

Chromatography supports : Mesoporous monoliths with tetramethoxysilane show enhanced peptide separation[^9][^11].

Table 3: Performance of BTSE-Based Membranes

| Property | BTSE Membrane | Conventional SiO₂ Membrane |

|---|---|---|

| Chlorine resistance | High | Low |

| Thermal stability (°C) | 100 | 60 |

| Pore size (nm) | 3–5 | 2–3 |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,2-Bis(triethoxysilyl)ethane has the molecular formula and a molecular weight of 354.59 g/mol. The compound features two triethoxysilyl groups attached to a central ethylene bridge. This dipodal structure enables BTESE to form multiple bonds with substrates, enhancing its adhesion properties compared to conventional silanes that typically form three bonds.

Applications in Coatings and Adhesives

BTESE is widely used as a coupling agent in coatings and adhesives due to its ability to create strong interfaces between organic polymers and inorganic substrates. The hydrolysis of BTESE leads to the formation of silanol groups that can condense with other silanol groups or with inorganic surfaces, resulting in durable siloxane networks. This property is particularly beneficial in:

- Corrosion Resistance : BTESE enhances the corrosion resistance of aluminum and other metals by forming protective siloxane layers on their surfaces.

- Coating Auxiliary Agents : It is utilized in various coating formulations to improve adhesion and durability .

Membrane Technology

BTESE has been employed in the development of organosilica membranes for gas separation processes. The unique pore structure of BTESE-derived membranes allows for selective permeation of gases, which is crucial for applications such as hydrogen purification and carbon dioxide removal. Key findings include:

- Gas Permeation Performance : Membranes made from BTESE exhibit high permeance for gases like helium and hydrogen, with selectivity ratios that can be optimized by adjusting pore sizes through coating methods .

- Stability : These membranes demonstrate good thermal stability and resistance to hydrolysis, making them suitable for various industrial applications .

Synthesis of Mesoporous Organosilica Materials

BTESE serves as a precursor for synthesizing mesoporous organosilica materials. These materials are characterized by uniform pore sizes and high surface areas, making them ideal for applications in catalysis, drug delivery, and environmental remediation. The synthesis process involves:

- Hydrolytic polycondensation of BTESE under controlled conditions.

- Formation of mesoporous structures through template methods or sol-gel processes.

The resulting materials have been shown to effectively adsorb non-steroidal anti-inflammatory drugs from aqueous solutions .

Case Study 1: Free-Standing Films

A study demonstrated the synthesis of free-standing films using a copolymer of 3-Mercaptopropyl(trimethoxy)silane and BTESE. These films exhibited enhanced thermal stability and mechanical properties, making them suitable for applications in flexible electronics .

Case Study 2: Organosilica Membranes for Water Dehydration

Research on BTESE-derived membranes highlighted their application in vapor permeation processes for dehydrating isopropanol-water mixtures. The membranes achieved a stable water flux of 2.3 kg/(m²·h) with an impressive separation factor of approximately 2500 .

Mecanismo De Acción

1,2-Bis(triethoxysilyl)ethane exerts its effects through the formation of silanol groups and subsequent condensation to form siloxane bonds. These reactions enable the compound to bond effectively with various substrates, including glass, metals, ceramics, and polymers . The molecular targets and pathways involved include the interaction with hydroxyl groups on the surface of substrates, leading to the formation of strong covalent bonds .

Comparación Con Compuestos Similares

Table 1: Key Differences Among Bis(triethoxysilyl)alkanes

Research Findings :

- BTESE-derived membranes exhibit higher hydrothermal stability than BTESM and BTESP due to optimal ethane bridge spacing, which mitigates structural collapse under steam .

- BTESB (1,4-bis(triethoxysilyl)benzene), with a rigid aromatic bridge, forms PMOs with enhanced mechanical strength but reduced pore accessibility compared to BTESE .

Ethoxy vs. Methoxy Substituents: BTESE vs. BTMSE

Replacing ethoxy (–OCH₂CH₃) with methoxy (–OCH₃) groups alters hydrolysis and condensation kinetics:

Implications :

- BTESE’s slower condensation allows better control over pore formation, enabling uniform mesostructures in PMOs .

- BTMSE’s rapid condensation often leads to phase separation, limiting its utility in ordered mesoporous materials .

Functionalized Derivatives of BTESE

Modifying BTESE’s ethane bridge introduces specialized functionalities:

Table 3: Functionalized BTESE Derivatives

Research Findings :

- Thiol-functionalized BTESE PMOs show 90% efficiency in Pd-catalyzed Suzuki reactions, outperforming non-functionalized analogs .

Comparison with Non-Bridged Silanes (e.g., TEOS)

Tetraethyl orthosilicate (TEOS) lacks organic bridges, leading to purely inorganic silica networks:

Actividad Biológica

1,2-Bis(triethoxysilyl)ethane (BTESE) is an organosilicon compound that has garnered interest in various fields, including materials science and biomedicine. Its unique chemical structure allows it to form siloxane networks that can be utilized in a range of applications, from catalysis to drug delivery systems. This article explores the biological activity of BTESE, focusing on its synthesis, characterization, and potential applications based on recent research findings.

BTESE is synthesized through hydrolytic polycondensation of triethoxysilane precursors. The process typically involves the following steps:

- Hydrolysis : Triethoxysilanes undergo hydrolysis in the presence of water, leading to the formation of silanol groups.

- Condensation : The silanol groups then condense to form siloxane bonds, resulting in a three-dimensional network.

The reaction can be catalyzed using acids or bases, which influence the morphology and properties of the resulting silicate materials.

1. Drug Delivery Systems

BTESE has been investigated for its potential in drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents. Research indicates that BTESE-based nanoparticles can improve the solubility and stability of hydrophobic drugs, enhancing their bioavailability.

- Case Study : A study demonstrated that BTESE-coated silica nanoparticles effectively delivered anticancer drugs while minimizing side effects associated with traditional chemotherapy .

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of BTESE when used as a coating material. The presence of silanol groups contributes to its effectiveness against various pathogens.

- Research Findings : BTESE-coated surfaces showed significant reduction in bacterial adhesion and biofilm formation compared to uncoated surfaces, indicating its potential for use in medical devices .

3. Tissue Engineering

BTESE is also being explored in tissue engineering applications due to its ability to support cell adhesion and proliferation. Its silicate structure promotes bioactivity, which is essential for bone regeneration.

- Experimental Results : In vitro studies revealed that BTESE-modified scaffolds enhanced osteoblast attachment and differentiation, suggesting promising applications in bone repair .

Characterization Techniques

The biological activity and properties of BTESE can be characterized using various analytical techniques:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Determines chemical structure |

| FT-IR Spectroscopy | Analyzes functional groups |

| XRD | Assesses crystallinity and phase purity |

| SEM/TEM | Visualizes morphology at micro/nano scale |

| HPLC | Quantifies drug loading and release profiles |

Q & A

Q. What are the critical safety protocols for handling BTESE in laboratory settings?

BTESE requires strict adherence to PPE (gloves, goggles, lab coat) due to its potential skin/eye irritation and hydrolysis sensitivity. Work should be conducted in a fume hood or glovebox to minimize inhalation risks. Post-experiment waste must be segregated and processed by certified waste management services to prevent environmental contamination .

Q. What methodologies are recommended for synthesizing BTESE-derived mesoporous organosilica materials?

The sol-gel method is widely used, involving hydrolysis and condensation of BTESE under acidic or basic conditions. Key parameters include controlling the molar ratio of water:BTESE (e.g., 4:1) and using surfactants (e.g., CTAB) to template mesopores. Post-synthesis calcination at 550°C removes organic templates while retaining the ethane-bridged framework .

Q. How can the structural integrity of BTESE-based hybrid membranes be validated?

Use SEM to analyze cross-sectional morphology, ATR-FTIR to confirm Si-O-Si network formation, and XPS to verify the absence of unreacted ethoxy groups. Pore size distribution can be assessed via nitrogen adsorption-desorption isotherms .

Advanced Research Questions

Q. How does BTESE enhance the mechanical properties of mineral bone cements?

BTESE acts as a dual-setting agent in cement pastes, forming a silica gel network that interpenetrates the inorganic matrix. This hybrid structure reduces pore size (confirmed by mercury intrusion porosimetry) and increases compressive strength by 30–40% compared to unmodified cements. Multi-arm silica precursors (e.g., BTESE derivatives) further improve network density .

Q. What analytical approaches resolve contradictions in early-stage agglomeration data for BTESE-niobium ethoxide systems?

Rapid in-situ SAXS with a mass-fracture model is recommended. This model introduces a variable cutoff function to account for polydispersity changes during agglomeration. At 40°C, BTESE reduces niobium ethoxide cluster size by 15–20 nm, as shown by sharper correlation function cutoffs .

Q. How can BTESE-modified carbon nanotubes (CNTs) improve adhesive performance in composite materials?

Functionalize CNTs via amine-phenol/BTESE co-treatment to create covalent Si-O-C bonds. These modified CNTs, when added to tile adhesives at 0.5–1.0 wt%, increase adhesive strength by 50% due to enhanced interfacial bonding between CNTs and cement matrices. Characterization via TEM and TGA confirms uniform BTESE coating .

Q. What role does BTESE play in CO2 adsorption applications?

BTESE-derived periodic mesoporous organosilica (PMO) nanoparticles exhibit high CO2 uptake (1.8 mmol/g at STP) due to their hydrophobic ethane bridges and tunable pore size (2–5 nm). Functionalization with amine groups (e.g., post-grafting with APTES) further improves adsorption capacity by 25% .

Q. How do BTESE-based hollow organosilica particles optimize drug delivery systems?

Synthesize hollow PMOs via an organosilane-assisted etching mechanism: BTESE forms a shell around a silica core, which is later dissolved. The hollow structure (confirmed by TEM) allows high drug loading (e.g., 20% curcumin by weight) and pH-responsive release kinetics. Surface modification with PEG improves biocompatibility .

Data-Driven Insights

- Mesopore Stability : BTESE-based monoliths retain >90% porosity after 30 days in aqueous environments, making them suitable for long-term chromatographic applications .

- Thermal Resistance : BTESE-derived materials maintain structural integrity up to 400°C, as shown by TGA-DSC .

Contradictions & Solutions

- Agglomeration Kinetics : Discrepancies in niobium ethoxide cluster size data (e.g., 25°C vs. 40°C) are resolved using SAXS with a polydispersity-adjusted model .

- Drug Release Variability : Batch-to-batch differences in PMO pore size can be mitigated by strict control of BTESE hydrolysis pH (optimal range: pH 2.5–3.0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.